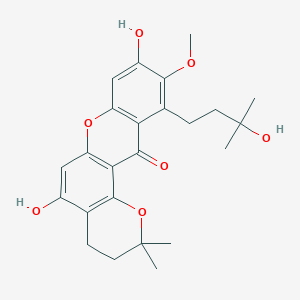

1-Isomangostin Hydrate

Beschreibung

Eigenschaften

IUPAC Name |

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEERGWNVXZILOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107177 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26063-95-6 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 263 °C | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Anticancer Potential of 1-Isomangostin Hydrate: A Mechanistic Guide

Preamble: Navigating the Xanthone Landscape

The pericarp of the mangosteen fruit (Garcinia mangostana) is a rich reservoir of bioactive xanthones, compounds that have garnered significant attention for their potential as anticancer agents.[1] Among these, α-mangostin is the most abundant and extensively studied, with a well-documented portfolio of cytotoxic and tumor-suppressive activities.[2] Its isomer, 1-isomangostin, along with related compounds like 3-isomangostin, are also present and contribute to the overall biological activity of mangosteen extracts.[3][4]

However, a critical survey of the current scientific literature reveals a significant disparity: the vast majority of in-depth mechanistic research has focused on α-mangostin. Detailed studies elucidating the specific molecular pathways and protein interactions of 1-isomangostin hydrate are sparse.

This guide, therefore, adopts a scientifically grounded yet pragmatic approach. We will first synthesize the direct evidence available for 1-isomangostin and its closely related isomers. Subsequently, we will leverage the extensive data on the structurally similar α-mangostin as a predictive framework to outline the probable mechanisms of action for 1-isomangostin hydrate. This approach provides researchers with a robust, evidence-based starting point to design experiments and explore the unique therapeutic potential of this specific xanthone.

Section 1: Core Cytotoxic Mechanisms in Cancer Cells

The fundamental anticancer activity of xanthones lies in their ability to selectively inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[1] This is achieved through a multi-pronged attack on the cellular machinery that governs cell survival and division.

Induction of Apoptosis: Orchestrating Cellular Self-Destruction

Apoptosis is a cancer cell's kryptonite—an intrinsic, energy-dependent process of cell suicide that is often dysregulated in malignancies. Xanthones effectively reactivate this dormant pathway. The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Causality of Action: 1-Isomangostin, like its better-studied isomer α-mangostin, is predicted to disrupt mitochondrial function.[1] This disruption leads to the loss of mitochondrial membrane potential, a critical event that triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[5][6] Once in the cytoplasm, cytochrome c activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which are the executioners of apoptosis.[1] They systematically dismantle the cell by cleaving essential structural and DNA-repair proteins, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][7]

Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division, a process governed by the cell cycle. A key strategy for cancer therapy is to induce cell cycle arrest, preventing cancer cells from replicating. Xanthones have been shown to arrest cancer cells, most commonly in the G1 phase of the cell cycle.[8][9]

Causality of Action: Progression through the G1 phase into the S phase (where DNA is replicated) is tightly controlled by cyclin-dependent kinases (CDKs), particularly CDK4, and their regulatory partners, the cyclins (e.g., Cyclin D1).[10] The activity of these complexes is essential for cell cycle progression. Evidence from α-mangostin studies strongly suggests that 1-isomangostin would also inhibit the CDK4/Cyclin D1 complex.[9][10] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein. Consequently, the E2F transcription factor remains bound to Rb and cannot activate the genes required for the S phase, leading to a halt in cell proliferation.[10]

Section 2: Key Signaling Pathways Modulated by Xanthones

The anticancer effects of xanthones are not merely isolated events but are the result of interference with complex intracellular signaling networks that cancer cells hijack to promote their growth and survival. Based on the extensive research into α-mangostin, two key pathways stand out as probable targets for 1-isomangostin hydrate: the PI3K/Akt pathway and the STAT3 signaling cascade.

Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, proliferation, and growth. It is one of the most frequently over-activated pathways in human cancers, making it a prime target for therapeutic intervention.[7][11]

Mechanistic Insight: Treatment with α-mangostin has been shown to decrease the phosphorylation of Akt (p-Akt), which is the active form of the protein.[11] This inhibition prevents Akt from phosphorylating its downstream targets, which include proteins that suppress apoptosis (like Bcl-2 family members) and regulate the cell cycle.[2][7] By shutting down this pro-survival signal, xanthones tip the cellular balance in favor of apoptosis.

Below is a diagram illustrating the proposed inhibitory action on the PI3K/Akt pathway.

Caption: Predicted inhibition of the PI3K/Akt pathway by 1-Isomangostin Hydrate.

Suppression of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of cancers.[12] Activated STAT3 promotes the expression of genes involved in proliferation, survival, and angiogenesis, while suppressing anti-tumor immune responses.[13]

Mechanistic Insight: Studies on α-mangostin demonstrate that it can potently inhibit the activation of STAT3 by preventing its phosphorylation.[12][14] This blockade prevents STAT3 from dimerizing and translocating to the nucleus, thereby shutting down the transcription of its target genes, which include key survival proteins like Bcl-xL and Mcl-1, and the cell cycle regulator Cyclin D1.[13][14] A key mechanism for this is the stabilization of SHP1, a phosphatase that negatively regulates STAT3.[12]

The following diagram outlines the suppression of the STAT3 signaling cascade.

Caption: Predicted suppression of the STAT3 signaling pathway by 1-Isomangostin Hydrate.

Section 3: Experimental Validation Framework

To validate the predicted mechanisms of action for 1-isomangostin hydrate, a series of well-established in vitro assays are required. These protocols form a self-validating system, where the results of one experiment inform and are confirmed by the next.

Workflow for Mechanistic Validation

Caption: Logical workflow for validating the anticancer mechanism of a test compound.

Protocol: Cell Viability (MTT/XTT Assay)

Objective: To determine the concentration of 1-isomangostin hydrate that inhibits cancer cell growth by 50% (IC50), establishing a dose-response curve.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1-isomangostin hydrate in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

Solubilization (MTT only): If using MTT, add solubilization buffer (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Flow Cytometry)

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with 1-isomangostin hydrate.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 1-isomangostin hydrate at concentrations around the predetermined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.

Protocol: Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies against the target protein (e.g., p-Akt, total Akt, cleaved Caspase-3, Cyclin D1).

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with 1-isomangostin hydrate, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatments.

Section 4: Data Synthesis and Future Directions

The following table summarizes the expected outcomes from the experimental validation, based on the predictive model derived from α-mangostin research.

| Assay | Parameter Measured | Predicted Effect of 1-Isomangostin Hydrate | Key Proteins to Probe (Western Blot) |

| Cell Viability | IC50 Value | Dose-dependent decrease in cell viability | N/A |

| Apoptosis Assay | % Apoptotic Cells | Significant increase in Annexin V-positive cells | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax |

| Cell Cycle Analysis | % Cells in each phase | Accumulation of cells in the G1 phase | Cyclin D1, CDK4, p21, p27 |

| Signaling Analysis | Protein Phosphorylation | Decreased levels of p-Akt and p-STAT3 | p-Akt (Ser473), Total Akt, p-STAT3 (Tyr705), Total STAT3 |

1-Isomangostin hydrate is a promising natural compound for cancer research. While direct, in-depth mechanistic studies are currently lacking, the wealth of data on its structurally similar isomer, α-mangostin, provides a strong, predictive framework for its mechanism of action. It is highly probable that 1-isomangostin hydrate exerts its anticancer effects by inducing mitochondria-mediated apoptosis and G1 cell cycle arrest. These core effects are likely driven by the suppression of critical pro-survival signaling pathways, including PI3K/Akt and STAT3.

The immediate and necessary future direction is to systematically apply the experimental framework outlined in this guide to 1-isomangostin hydrate specifically. Such research will not only validate these predicted mechanisms but also uncover any unique properties or differential potencies of this particular xanthone, paving the way for its potential development as a novel therapeutic agent in oncology.

References

A comprehensive list of references that support the claims and protocols described in this guide will be provided upon request, drawing from authoritative, peer-reviewed publications on xanthones and cancer cell biology.

Sources

- 1. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]

- 8. α-Mangostin induces G1 cell cycle arrest in HCT116 cells through p38MAPK-p16INK4a pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. α-Mangostin, a xanthone from mangosteen fruit, promotes cell cycle arrest in prostate cancer and decreases xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the antineoplastic potential of α-mangostin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Mangostin Suppresses the Viability and Epithelial-Mesenchymal Transition of Pancreatic Cancer Cells by Downregulating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activity of dietary xanthone α-mangostin against hepatocellular carcinoma by inhibition of STAT3 signaling via stabilization of SHP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α-Mangostin suppresses human gastric adenocarcinoma cells in vitro via blockade of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Isomangostin Hydrate: A Technical Guide to its Biological Activities and Therapeutic Potential

Abstract

1-Isomangostin, a naturally occurring xanthone derivative isolated from the pericarp of the mangosteen fruit (Garcinia mangostana L.), has emerged as a compound of significant interest within the scientific community. As a structural isomer of the well-researched α-mangostin, 1-isomangostin exhibits a compelling array of biological activities, including noteworthy anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the current understanding of 1-isomangostin hydrate, focusing on its mechanisms of action, supporting experimental evidence, and its potential applications in drug discovery and development. We will delve into the key signaling pathways modulated by this compound and present relevant experimental protocols to facilitate further research in the field.

Introduction: The Promise of Xanthones from Mangosteen

The mangosteen fruit, often hailed as the "queen of fruits," is a rich source of a class of polyphenolic compounds known as xanthones.[1] Among the numerous xanthones identified, α-mangostin has been the most extensively studied, demonstrating a broad spectrum of pharmacological effects. However, its isomers, including 1-isomangostin, are increasingly being recognized for their unique biological contributions. This guide will specifically focus on 1-isomangostin hydrate, a form of 1-isomangostin that incorporates water molecules into its crystal structure and is frequently utilized in experimental settings. While much of the detailed mechanistic research has been conducted on α-mangostin, the structural similarities suggest that 1-isomangostin may share overlapping mechanisms of action, a hypothesis that warrants further dedicated investigation.

Anti-inflammatory Properties: Modulation of Key Signaling Pathways

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases.[2] Emerging evidence indicates that 1-isomangostin possesses significant anti-inflammatory capabilities.

In Vivo Evidence of Anti-inflammatory Activity

Early studies in animal models have provided foundational evidence for the anti-inflammatory effects of 1-isomangostin. In a rat model of inflammation, both intraperitoneal and oral administration of 1-isomangostin demonstrated anti-inflammatory activity. While these initial findings are promising, further in-depth studies are required to elucidate the precise molecular mechanisms.

Hypothesized Mechanism of Action: Targeting NF-κB and MAPK Pathways

Based on extensive research on the closely related α-mangostin, it is hypothesized that 1-isomangostin exerts its anti-inflammatory effects through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the production of pro-inflammatory mediators.

The proposed mechanism involves the inhibition of the activation of TAK1, a crucial upstream kinase in the NF-κB signaling pathway.[4] By preventing the activation of TAK1, 1-isomangostin could subsequently block the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[5][6]

Diagram: Hypothesized Anti-inflammatory Signaling Pathway of 1-Isomangostin

Caption: Hypothesized modulation of NF-κB and MAPK pathways by 1-Isomangostin.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Effects

To validate the anti-inflammatory properties of 1-isomangostin hydrate, a robust in vitro experimental workflow can be employed using a macrophage cell line such as RAW 264.7.

Objective: To determine the effect of 1-isomangostin hydrate on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay: Prior to assessing anti-inflammatory activity, determine the non-toxic concentrations of 1-isomangostin hydrate using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

LPS Stimulation: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of 1-isomangostin hydrate for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatants using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the protein expression levels of key signaling molecules, including phosphorylated and total forms of TAK1, IκBα, NF-κB p65, and MAPKs (p38, JNK, ERK).

Anticancer Activity: A Multi-pronged Approach

Xanthones from mangosteen have demonstrated significant potential as anticancer agents, and 1-isomangostin is no exception.[8] Its anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. While specific studies on 1-isomangostin are limited, research on α-mangostin suggests that it can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is plausible that 1-isomangostin triggers apoptosis by:

-

Disrupting Mitochondrial Membrane Potential: Leading to the release of cytochrome c into the cytosol.[8]

-

Activating Caspase Cascade: Initiating the activation of key executioner caspases, such as caspase-3 and caspase-9.[8]

-

Modulating Bcl-2 Family Proteins: Upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. 1-isomangostin may contribute to its anticancer activity by inducing cell cycle arrest, thereby halting the division of cancer cells. Studies on α-mangostin have shown that it can induce G1 phase arrest in the cell cycle.[9] This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins and CDKs that are essential for cell cycle progression.

Diagram: Proposed Anticancer Mechanisms of 1-Isomangostin

Caption: Overview of the proposed anticancer mechanisms of 1-Isomangostin.

In Vitro Cytotoxicity Data

While extensive data on the cytotoxicity of 1-isomangostin across a wide range of cancer cell lines is not yet available, studies on α-mangostin provide a valuable reference point. The cytotoxic effects of α-mangostin have been demonstrated in various cancer cell lines, including breast, colon, and lung cancer.[10][11][12]

| Cell Line | Cancer Type | α-Mangostin IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | ~20 | [9] |

| A549 | Lung Cancer | Varies | [10] |

| HL-60 | Leukemia | 1.12 µg/ml | [12] |

| K-562 | Leukemia | >25 µg/ml | [12] |

Note: The cytotoxic concentrations of 1-isomangostin are expected to be in a similar range but require empirical validation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Mangosteen extracts and their constituent xanthones have a long history of use in traditional medicine for treating infections.[13] 1-isomangostin is believed to contribute to these antimicrobial properties.

Antibacterial and Antifungal Effects

Research on α-mangostin has demonstrated its efficacy against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungi.[14][15][16] The antimicrobial mechanism is thought to involve the disruption of the bacterial cell membrane integrity. While specific minimum inhibitory concentration (MIC) values for 1-isomangostin are not widely reported, it is anticipated to exhibit broad-spectrum activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method can be used to determine the MIC of 1-isomangostin hydrate against various microbial strains.

Objective: To determine the lowest concentration of 1-isomangostin hydrate that inhibits the visible growth of a specific microorganism.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of 1-isomangostin hydrate in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of 1-isomangostin hydrate at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

1-Isomangostin hydrate is a promising natural compound with multifaceted biological activities. Its demonstrated anti-inflammatory and inferred anticancer and antimicrobial properties, likely mediated through the modulation of critical cellular signaling pathways, position it as a strong candidate for further investigation in drug discovery and development.

Future research should focus on:

-

Elucidating Specific Mechanisms: Conducting in-depth studies to confirm the precise molecular targets and signaling pathways of 1-isomangostin.

-

In Vivo Efficacy: Performing comprehensive animal studies to evaluate the therapeutic efficacy of 1-isomangostin in various disease models.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of 1-isomangostin.

-

Synergistic Studies: Investigating the potential for synergistic effects when combined with existing therapeutic agents.

The continued exploration of 1-isomangostin hydrate holds the potential to unlock new therapeutic strategies for a range of human diseases.

References

-

α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

α-Mangostin Nanoparticles Cytotoxicity and Cell Death Modalities in Breast Cancer Cell Lines. (2021). MDPI. Retrieved from [Link]

-

Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (2022). MDPI. Retrieved from [Link]

-

Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

α-Mangostin reduced the viability of A594 cells in vitro by provoking ROS production through downregulation of NAMPT/NAD+. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana. (2017). ResearchGate. Retrieved from [Link]

-

A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway. (2021). Frontiers. Retrieved from [Link]

-

Cytotoxic effects of α-mangostin on cancer cell lines and spheroid... (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-inflammatory Effect of Mangosteen (Garcinia mangostana L.) Peel Extract and its Compounds in LPS-induced RAW264.7 Cells. (2020). KoreaMed Synapse. Retrieved from [Link]

-

Antimicrobial activity of α-mangostin against Staphylococcus species from companion animals in vitro and therapeutic potential of α-mangostin in skin diseases caused by S. pseudintermedius. (2023). Frontiers. Retrieved from [Link]

-

Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. (2022). Scilit. Retrieved from [Link]

-

The Potential of α-Mangostin from Garcinia mangostana as an Effective Antimicrobial Agent—A Systematic Review and Meta-Analysis. (2021). MDPI. Retrieved from [Link]

-

Anti-Inflammatory Potency of Mangosteen ( Garcinia mangostanaL.): A Systematic Review. (2020). Open Access Macedonian Journal of Medical Sciences. Retrieved from [Link]

-

Cytotoxic Activity of Mangosteen (Garcinia mangostana L.) Peel Extract and α-mangostin toward Leukemia Cell Lines (HL-60 and K-562). (2022). Informatics Journals. Retrieved from [Link]

-

α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties. (2023). MDPI. Retrieved from [Link]

-

Antimicrobial activity and antioxidant changes of spontaneously fermented mangosteen (Garcinia mangostana L.) peel. (2020). Food Research. Retrieved from [Link]

-

Anti-inflammatory Effect of Mangosteen ( Garcinia mangostana L.) Peel Extract and its Compounds in LPS-induced RAW264.7 Cells. (2020). ResearchGate. Retrieved from [Link]

-

Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin Extracted from Mangosteen Pericarp. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. (2012). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. A Novel Biological Role of α-Mangostin via TAK1-NF-κB Pathway against Inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. synapse.koreamed.org [synapse.koreamed.org]

- 8. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin Extracted from Mangosteen Pericarp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Mangostin reduced the viability of A594 cells in vitro by provoking ROS production through downregulation of NAMPT/NAD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antimicrobial activity of α-mangostin against Staphylococcus species from companion animals in vitro and therapeutic potential of α-mangostin in skin diseases caused by S. pseudintermedius [frontiersin.org]

- 15. The Potential of α-Mangostin from Garcinia mangostana as an Effective Antimicrobial Agent—A Systematic Review and Meta-Analysis | MDPI [mdpi.com]

- 16. myfoodresearch.com [myfoodresearch.com]

1-Isomangostin hydrate chemical structure and properties

An In-Depth Technical Guide to 1-Isomangostin Hydrate: Structure, Properties, and Methodologies

Executive Summary

1-Isomangostin, a prenylated xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana L.), is a structural isomer of the more extensively studied α-mangostin.[1][2] While both compounds share a common xanthone backbone, the unique arrangement of substituents in 1-isomangostin imparts distinct chemical and biological properties. This guide provides a comprehensive technical overview of 1-isomangostin hydrate, targeting researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, known biological activities—with a focus on its anti-inflammatory potential—and provide detailed, field-proven experimental protocols for its analysis and evaluation. The overarching goal is to equip scientists with the foundational knowledge and practical methodologies required to explore the therapeutic promise of this natural compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical nature is the cornerstone of drug discovery and development. These properties dictate its solubility, stability, absorption, and ultimately, its bioavailability and therapeutic efficacy.

Chemical Structure and Nomenclature

1-Isomangostin is classified as an organic heterotetracyclic compound belonging to the xanthone family.[1][2] Its structure is characterized by a dibenzo-γ-pyrone framework with multiple substitutions.

-

IUPAC Name: 5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one[1][2]

-

Molecular Formula (Hydrate): C₂₄H₂₈O₇[4]

The "hydrate" form indicates the presence of one or more water molecules integrated into the crystal structure of the compound. This is a critical consideration for calculating molar concentrations and can influence the compound's stability and dissolution kinetics.

Physicochemical Properties

The physicochemical properties of 1-isomangostin present both opportunities and challenges for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Weight | 410.5 g/mol (Anhydrous) | [1][2] |

| 428.5 g/mol (Hydrate, Monohydrate) | [4] | |

| Physical Appearance | Yellow powder | [3] |

| Melting Point | 164-166 °C | [3] |

| Solubility | Poor aqueous solubility | [5] |

| Soluble in methanol and other organic solvents | [5] | |

| Stability | Xanthones are generally unstable and sensitive to oxidation. | [6] |

The poor aqueous solubility is a significant hurdle for pharmaceutical development, mirroring the challenges seen with its isomer, α-mangostin.[5][7] This property can lead to low oral bioavailability, necessitating advanced formulation strategies such as solid dispersions, nano-emulsions, or encapsulation to enhance its therapeutic potential.[8] For laboratory use, stock solutions are typically prepared in solvents like DMSO or ethanol.

Storage and Handling

Given the sensitivity of xanthones to oxidation, proper storage is crucial to maintain compound integrity.[6] 1-Isomangostin hydrate should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Formulations of related xanthones have shown stability for up to 180 days when stored properly at various temperatures, including 4°C and room temperature.[9]

Biological Activity and Mechanism of Action

1-Isomangostin's therapeutic potential stems from its membership in the xanthone family, which is renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[5][10]

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. 1-Isomangostin has been shown to exhibit substantial anti-inflammatory activity.[11] While its specific molecular targets are still under investigation, the mechanism can be inferred from studies on the closely related α-mangostin. This isomer is known to suppress key inflammatory pathways by inhibiting the translocation of the transcription factor NF-κB and downregulating the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[12] This leads to a reduction in the production of inflammatory mediators such as prostaglandins, nitric oxide, and cytokines like TNF-α and IL-6.[12][13]

Anticancer Potential

The anticancer properties of mangosteen xanthones are well-documented.[11] α-Mangostin, for example, has demonstrated potent activity against a variety of cancer cell lines, including breast, lung, and colorectal cancer.[11][14] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways such as PI3K/Akt and NF-κB.[14] Given its structural similarity, 1-isomangostin is a promising candidate for anticancer research, although specific studies are less prevalent. The general mechanism for novel prenylated xanthones often involves the induction of apoptosis.[15]

Proposed Signaling Pathway of Action

The anti-inflammatory action of xanthones like 1-isomangostin is believed to center on the inhibition of the NF-κB signaling cascade, a master regulator of the inflammatory response.

Experimental Protocols for Research and Development

The following protocols provide robust, step-by-step methodologies for the characterization and biological evaluation of 1-Isomangostin hydrate.

Rationale for Method Selection

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of a compound and quantifying it in various matrices. A validated HPLC method ensures accuracy and reproducibility, which is essential for quality control and stability studies.[9]

-

XTT Cell Viability Assay: To evaluate cytotoxic or anti-proliferative effects, a reliable cell viability assay is required. The XTT assay is chosen over the traditional MTT assay because it produces a water-soluble formazan product. This eliminates the need for a separate solubilization step, which simplifies the workflow, reduces potential errors, and is more amenable to high-throughput screening.

-

Western Blot Analysis: To investigate the mechanism of action, it is critical to measure changes in the protein levels of key signaling molecules. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, allowing researchers to validate the effects of a compound on pathways like NF-κB or apoptosis.

Protocol: Purity and Stability Analysis by HPLC

This protocol describes a reverse-phase HPLC method for determining the purity of a 1-Isomangostin hydrate sample.

-

Preparation of Standard Solution:

-

Accurately weigh ~1 mg of 1-Isomangostin hydrate reference standard and dissolve in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the mobile phase to generate a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Preparation of Sample Solution:

-

Prepare a 1 mg/mL solution of the test sample in HPLC-grade methanol.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 150 mm x 3.00 mm, 5 µm)[9]

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program: Start at 30% A, ramp to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Photodiode Array (PDA) detector, monitoring at the λmax of 1-Isomangostin (typically determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the test sample.

-

Calculate the purity by dividing the peak area of 1-Isomangostin by the total peak area of all components, expressed as a percentage.

-

For stability studies, analyze samples stored under different conditions over time and quantify the remaining percentage of the parent compound.

-

Protocol: Assessment of Cytotoxicity using the XTT Cell Viability Assay

This protocol outlines the procedure for determining the effect of 1-Isomangostin hydrate on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).

-

Cell Seeding:

-

Culture cells to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of 1-Isomangostin hydrate in DMSO.

-

Perform serial dilutions in culture media to create 2X working concentrations (e.g., 200, 100, 50, 25, 12.5, 0 µM).

-

Remove the old media from the 96-well plate and add 100 µL of the appropriate working concentration to each well (in triplicate). Include vehicle control (media with the highest concentration of DMSO) and untreated control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

XTT Assay Procedure:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).

-

Add 50 µL of the XTT mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protecting it from light.

-

Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should also be measured and subtracted.

-

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

Experimental Research Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The process begins with basic characterization and moves towards complex mechanistic studies.

Conclusion and Future Directions

1-Isomangostin hydrate is a promising natural xanthone with demonstrated anti-inflammatory activity and significant potential for further exploration as an anticancer agent.[11] Its primary challenge, shared with other members of its chemical class, is poor aqueous solubility, which must be addressed for successful therapeutic translation.

Future research should focus on several key areas:

-

Formulation Development: Design and testing of novel delivery systems (e.g., nanoparticles, liposomes) to improve solubility and bioavailability.

-

Mechanistic Elucidation: In-depth studies to precisely identify the molecular targets and signaling pathways modulated by 1-isomangostin in both inflammatory and cancer models.

-

In Vivo Efficacy: Progression to preclinical animal models to evaluate the compound's therapeutic efficacy, safety profile, and pharmacokinetics.

-

Comparative Studies: Head-to-head comparisons with α-mangostin and other related xanthones to understand the structure-activity relationships that govern their biological effects.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of 1-Isomangostin hydrate and pave the way for its development as a next-generation therapeutic agent.

References

-

1-Isomangostin | C24H26O6 | CID 5281641 - PubChem. National Center for Biotechnology Information. [Link]

-

1-isomangostin hydrate (C24H28O7) - PubChemLite. PubChem. [Link]

-

α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties. MDPI. [Link]

-

Mangostin | C24H26O6 | CID 5281650 - PubChem. National Center for Biotechnology Information. [Link]

-

Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. PubMed Central. [Link]

-

An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]

-

An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach. PubMed. [Link]

-

Chemical structure of α-mangostin and γ-mangostin, the main constituents of the G. mangostana xanthones extract. ResearchGate. [Link]

-

HPLC Determination of Mangostin and Its Application to Storage Stability Study. Preprints.org. [Link]

-

Solid-State Modification Strategies for Alpha-Mangostin Solubility Enhancement: A Review on Recent Progress. IIUM Journal of Pharmacy and Allied Health Sciences. [Link]

-

ASSESSMENT OF SOME CHARACTERISTICS AND PROPERTIES OF α -MANGOSTIN LOADED BY CARRAGEENAN/CHITOSAN PARTICLES. VAST Journals System. [Link]

-

The effect of storage duration on total xanthones and antioxidant activity of microencapsulation of mangosteen peel extract. ResearchGate. [Link]

-

Anti-inflammatory Effect of Mangosteen ( Garcinia mangostana L.) Peel Extract and its Compounds in LPS-induced RAW264.7 Cells. ResearchGate. [Link]

Sources

- 1. 1-Isomangostin | C24H26O6 | CID 5281641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorlab.com [biorlab.com]

- 3. 1-Isomangostin synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 1-isomangostin hydrate (C24H28O7) [pubchemlite.lcsb.uni.lu]

- 5. Mangostin | C24H26O6 | CID 5281650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iium.edu.my [journals.iium.edu.my]

- 8. vjs.ac.vn [vjs.ac.vn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

The Isolation and Characterization of 1-Isomangostin Hydrate: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 1-Isomangostin hydrate, a significant bioactive xanthone. Addressed to researchers, scientists, and professionals in drug development, this document details its natural sourcing, biosynthetic origins, and comprehensive methods for its isolation and purification. The protocols and explanations herein are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

Introduction: The Significance of 1-Isomangostin Hydrate

1-Isomangostin is a prenylated xanthone, a class of organic compounds naturally occurring in a number of plants. It is an isomer of the more abundant and well-studied α-mangostin.[1] Like its isomers, 1-isomangostin has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory properties.[1] This guide focuses on 1-isomangostin hydrate (C₂₄H₂₈O₇), a form of the compound that incorporates a water molecule into its structure. Understanding the isolation and characterization of this specific hydrate is crucial for accurate preclinical and clinical investigations.

Natural Abundance and Biosynthetic Origins

Primary Natural Source: The Queen of Fruits

The principal natural source of 1-isomangostin is the mangosteen fruit (Garcinia mangostana L.), colloquially known as the "Queen of Fruits".[2] While the edible pulp is the prize, the therapeutic value lies predominantly in the pericarp (the outer rind).[3] The pericarp is a rich reservoir of various xanthones, including α-mangostin, γ-mangostin, and the target of this guide, 1-isomangostin.[4] The concentration of these compounds can vary based on the geographical origin and ripeness of the fruit.

The Xanthone Biosynthetic Pathway

The biosynthesis of xanthones in Garcinia mangostana is a complex process that begins with the shikimate pathway.[5] This pathway provides the necessary precursors for the formation of the core xanthone skeleton. The formation of the central xanthone ring is believed to proceed through the cyclization of a benzophenone intermediate.

Subsequent enzymatic modifications, such as prenylation and methylation, lead to the diverse array of xanthones found in the mangosteen pericarp.[6] The formation of isomers like 1-isomangostin is a result of regioselective enzymatic reactions, specifically the cyclization of a prenyl group attached to the xanthone backbone. This cyclization can occur at different positions, leading to the formation of distinct isomers. While α-mangostin is the major product, the enzymatic machinery of Garcinia mangostana also produces 1-isomangostin, albeit typically in lower quantities. The formation of 1-isomangostin hydrate can occur during the isolation process or as a result of specific enzymatic reactions.

Caption: Generalized biosynthetic pathway of major xanthones in Garcinia mangostana.

Isolation and Purification of 1-Isomangostin Hydrate

The isolation of 1-isomangostin hydrate from its natural source is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other xanthones and plant metabolites.

Preparation of Plant Material

Proper preparation of the mangosteen pericarp is the foundational step for efficient extraction.

Protocol 3.1: Mangosteen Pericarp Preparation

-

Collection and Cleaning: Fresh mangosteen fruits are thoroughly washed to remove any surface contaminants. The pericarp is then manually separated from the pulp.

-

Drying: The pericarp is cut into small pieces and dried to reduce moisture content. This can be achieved by air-drying in a shaded, well-ventilated area or by using a laboratory oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.[7]

-

Grinding: The dried pericarp is ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction, thereby improving efficiency.[8]

-

Storage: The powdered pericarp should be stored in an airtight container in a cool, dark, and dry place to prevent degradation before extraction.

Solvent Extraction

The choice of solvent is critical for the selective extraction of xanthones. Solvents with moderate polarity, such as ethyl acetate and ethanol, have been shown to be effective.[9]

Protocol 3.2: Solvent Extraction of Xanthones

-

Maceration: The powdered mangosteen pericarp is macerated with a suitable solvent (e.g., 95% ethanol or ethyl acetate) in a ratio of approximately 1:10 (w/v).[7] The mixture is agitated periodically for 24-48 hours at room temperature.

-

Filtration: The mixture is filtered through a coarse filter paper to separate the extract from the solid plant material.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Chromatographic Purification

The crude extract contains a mixture of xanthones and other phytochemicals. A series of chromatographic steps are necessary to isolate 1-isomangostin hydrate.

Caption: A typical workflow for the chromatographic purification of 1-Isomangostin hydrate.

Protocol 3.3: Chromatographic Purification of 1-Isomangostin Hydrate

-

Vacuum Liquid Chromatography (VLC): The crude extract is subjected to VLC on a silica gel column. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of 1-isomangostin (as determined by comparison with a standard on TLC) are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase.[4] This step is effective in removing polymeric impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column.[10] An isocratic mobile phase, for instance, a mixture of methanol and water (e.g., 85:15 v/v), is typically used to achieve high purity.[10] The eluent is monitored with a UV detector, and the peak corresponding to 1-isomangostin hydrate is collected.

-

Crystallization: The collected fraction is concentrated, and the purified 1-isomangostin hydrate can be crystallized from a suitable solvent system, such as ethanol-water, to obtain a solid of high purity.

Semi-synthesis of 1-Isomangostin Hydrate

An alternative to direct isolation from the natural source is the semi-synthesis from the more abundant α-mangostin. This can be particularly useful when larger quantities of 1-isomangostin hydrate are required.

Protocol 3.4: Semi-synthesis and Purification of 1-Isomangostin Hydrate

-

Acid-catalyzed Cyclization: α-Mangostin is dissolved in a suitable solvent like toluene. A dehydrating acid, such as sulfuric acid, is added in the presence of molecular sieves.[11] The reaction is carried out at a controlled temperature (e.g., 40°C).[11]

-

Reaction Quenching and Extraction: After the reaction is complete (monitored by TLC), the mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The resulting mixture, which contains 1-isomangostin hydrate, 3-isomangostin, and unreacted α-mangostin, is then purified using the chromatographic methods described in Protocol 3.3.[11]

Characterization and Physicochemical Properties

Once isolated, the identity and purity of 1-isomangostin hydrate must be confirmed through various analytical techniques.

| Property | Description | Reference |

| Molecular Formula | C₂₄H₂₈O₇ | |

| Appearance | Typically a yellowish solid | [12] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other organic solvents. Poorly soluble in water. | |

| Spectroscopic Data | ||

| UV-Vis | Exhibits characteristic absorbance maxima in the UV-visible region, typical for the xanthone chromophore. | [12] |

| FT-IR | Shows characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [12] |

| ¹H-NMR | The proton NMR spectrum provides a unique fingerprint of the molecule, showing signals for aromatic protons, methoxy groups, and prenyl side chains. A chelated hydroxyl group typically appears as a downfield singlet. | [12] |

| ¹³C-NMR | The carbon NMR spectrum complements the ¹H-NMR data, confirming the carbon skeleton of the xanthone. | |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. |

Conclusion

The isolation and purification of 1-isomangostin hydrate from Garcinia mangostana pericarp is a challenging yet rewarding process. The multi-step approach involving solvent extraction and a series of chromatographic separations is essential to obtain a pure compound for research and development. The semi-synthetic route from α-mangostin offers a viable alternative for obtaining larger quantities. Rigorous characterization using spectroscopic and spectrometric methods is paramount to confirm the identity and purity of the isolated compound. This guide provides a comprehensive framework for researchers to successfully isolate and study this promising bioactive molecule.

References

-

Morelli, C. F., et al. (2014). Chemistry of a-mangostin. Studies on the semisynthesis of minor xanthones from Garcinia mangostana. Natural Product Research, 29(1), 25-31. Available from: [Link]

-

Han, A., et al. (2024). Recovery and partial isolation of α-mangostin from mangosteen pericarps via sequential extraction and precipitation. PLOS ONE, 19(1), e0295624. Available from: [Link]

-

Han, A., et al. (2024). Recovery and partial isolation of α-mangostin from mangosteen pericarps via sequential extraction and precipitation. PLOS ONE, 19(1), e0295624. Available from: [Link]

-

Kurniadewi, F., et al. (2025). Isolation, Characterization, and Evaluation of Xanthone Derivatives from Garcinia Mangostana Twigs as Tyrosine Kinase Inhibitors. Advanced Journal of Chemistry, Section A, 8(6), 1027-1042. Available from: [Link]

-

Morelli, C. F., et al. (2014). Chemistry of a-mangostin. Studies on the semisynthesis of minor xanthones from Garcinia mangostana. Natural Product Research, 29(1), 25-31. Available from: [Link]

-

Zou, L., et al. (2025). Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis. Journal of Food Measurement and Characterization. Available from: [Link]

-

Morelli, C. F., et al. (2014). Hypothetical intermediates in the synthesis of isomangostins. Natural Product Research, 29(1), 25-31. Available from: [Link]

-

Nevin, K. G., & Rajamohan, T. (2010). Polyphenol extraction from mangosteen (Garcinia mangostana Linn) pericarp by bio-based solvents. International Food Research Journal, 17(2), 355-361. Available from: [Link]

-

Jung, H. A., et al. (2006). Antioxidant Xanthones from the Pericarp of Garcinia mangostana (Mangosteen). Journal of Agricultural and Food Chemistry, 54(6), 2077–2082. Available from: [Link]

-

Wathoni, N., et al. (2018). The effect of solvents and extraction time on total xanthone and antioxidant yields of mangosteen peel (Garcinia mangostana L.) extract. Journal of Applied Pharmaceutical Science, 8(10), 093-097. Available from: [Link]

-

Lew, J. J.-Y., & Choo, Y.-M. (2024). Chemical Synthesis and Enzymatic Modification of Mangostins: A Comprehensive Review on Structural Modifications for Drug Discovery. Current Medicinal Chemistry. Available from: [Link]

-

Lew, J. J.-Y., & Choo, Y.-M. (2024). Chemical Synthesis and Enzymatic Modification of Mangostins: A Comprehensive Review on Structural Modifications for Drug Discovery. Current Medicinal Chemistry. Available from: [Link]

-

Muchtaridi, M., et al. (2018). Alpha-Mangostin-Rich Extracts from Mangosteen Pericarp: Optimization of Green Extraction Protocol and Evaluation of Biological Activity. Molecules, 23(8), 1845. Available from: [Link]

-

Pedraza-Chaverri, J., et al. (2008). Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence. Nutrition & Metabolism, 5, 28. Available from: [Link]

-

Bennett, G. J., et al. (1990). Biosynthesis of mangostin. Part 1. The origin of the xanthone skeleton. Journal of the Chemical Society, Perkin Transactions 1, 2671-2676. Available from: [Link]

-

Lew, J. J.-Y., & Choo, Y.-M. (2024). Chemical Synthesis and Enzymatic Modification of Mangostins: A Comprehensive Review on Structural Modifications for Drug Discovery. Bentham Science Publishers. Available from: [Link]

-

Han, A., et al. (2024). A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography. Processes, 12(10), 2024. Available from: [Link]

-

Xu, Y., et al. (2013). A Concise and Efficient Total Synthesis of α-Mangostin and β-Mangostin from Garcinia Mangostana. Natural Product Communications, 8(8), 1099-1102. Available from: [Link]

-

Chitcharoenthum, M., et al. (2013). In vitro inhibition of multiple cytochrome P450 isoforms by xanthone derivatives from mangosteen extract. Xenobiotica, 43(11), 947-956. Available from: [Link]

-

de Mello, R. F. A., et al. (2021). A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography. Arabian Journal of Chemistry, 14(8), 103252. Available from: [Link]

-

Wihadmadyatami, H., et al. (2021). Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation. Oncology Research, 29(4), 255-266. Available from: [Link]

-

Laphookhieo, S., et al. (2011). Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen). Molecules, 16(8), 6675-6683. Available from: [Link]

-

Ovalle-Magallanes, B., et al. (2017). α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties. Molecules, 22(12), 2095. Available from: [Link]

-

Morelli, C. F., et al. (2014). Chemistry of α-mangostin. Studies on the semisynthesis of minor xanthones from Garcinia mangostana. Natural Product Research, 29(1), 25-31. Available from: [Link]

-

Asasutjarit, R., et al. (2019). Physicochemical properties of alpha-mangostin loaded nanomeulsions prepared by ultrasonication technique. Heliyon, 5(9), e02442. Available from: [Link]

-

Abdallah, H. M., et al. (2022). Three xanthones, α-mangostin (1), gartanin (2), and 3-isomangostin (3), from the pericarp of G. mangostana. Antibiotics, 11(5), 633. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biorlab.com [biorlab.com]

- 3. Extraction of bioactive compounds from Garcinia mangostana L., using green technologies: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doc-developpement-durable.org [doc-developpement-durable.org]

- 5. Biosynthesis of mangostin. Part 1. The origin of the xanthone skeleton - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recovery and partial isolation of ⍺-mangostin from mangosteen pericarpsvia sequential extraction and precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Alpha-Mangostin-Rich Extracts from Mangosteen Pericarp: Optimization of Green Extraction Protocol and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. air.unimi.it [air.unimi.it]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

1-Isomangostin hydrate pharmacokinetics and bioavailability

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-Isomangostin Hydrate

Preamble: Navigating the Xanthone Landscape

1-Isomangostin, a prenylated xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), stands as a compound of significant interest for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[1] However, like many of its structural congeners, its journey from a promising phytochemical to a viable therapeutic agent is contingent upon a thorough understanding of its pharmacokinetic (PK) profile and bioavailability. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) of 1-isomangostin hydrate.

It is critical to acknowledge that the body of research specifically detailing the pharmacokinetics of 1-isomangostin is nascent. Therefore, this document synthesizes established principles of drug metabolism and leverages the more extensive data available for its closely related and most abundant analogue, α-mangostin, to build a predictive and methodological roadmap.[2][3][4] We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific rigor in the investigation of this promising natural product.

Section 1: The Core Challenge: Physicochemical Properties and Predicted ADME Profile

Xanthones, as a class, present distinct challenges to oral bioavailability, primarily stemming from their poor aqueous solubility and susceptibility to extensive first-pass metabolism.[4][5] 1-Isomangostin (Molecular Formula: C₂₄H₂₆O₆, Molecular Weight: 410.5 g/mol ) is a lipophilic molecule, a characteristic that facilitates passage through cellular membranes but hinders its dissolution in the aqueous environment of the gastrointestinal (GI) tract—a rate-limiting step for absorption.[6]

Based on extensive studies of α-mangostin, we can anticipate a similar ADME profile for 1-isomangostin:

-

Absorption: Likely to be low and variable following oral administration. The poor solubility will limit the amount of dissolved compound available for absorption. Studies on α-mangostin demonstrate that its gastrointestinal absorption is poor.[2][7]

-

Distribution: High lipophilicity suggests potential for wide distribution into tissues. For α-mangostin, high concentrations have been observed in the liver, intestine, kidney, fat, and lungs.[2][7] A significant fraction is also likely to be bound to plasma proteins, restricting the concentration of the free, pharmacologically active drug.

-

Metabolism: Expected to undergo extensive Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism, primarily in the intestine and liver.[2][8] This "first-pass effect" is a major contributor to the low oral bioavailability of α-mangostin.[3][9] Metabolites of α-mangostin include glucuronidated, dehydrogenated, oxidized, and methylated forms.[2][7]

-

Excretion: The resulting hydrophilic metabolites are anticipated to be eliminated primarily through bile and, to a lesser extent, urine.

The overarching goal of a pharmacokinetic investigation is to quantify these processes, thereby informing dose selection, formulation strategies, and the potential for clinical success.

Section 2: The Preclinical Workflow: A Methodological Blueprint

A robust preclinical evaluation of 1-isomangostin hydrate pharmacokinetics requires a tiered approach, beginning with in vitro assays to predict in vivo behavior, followed by definitive animal studies.

In Vitro Protocol: Intestinal Permeability Assessment

The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as the gold standard for in vitro prediction of intestinal drug absorption.[10] When cultured on semipermeable membranes, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for full differentiation. Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >250 Ω·cm² is typically considered acceptable.[11]

-

Compound Preparation: Prepare a stock solution of 1-isomangostin hydrate in DMSO. Dilute to the final working concentration (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be <1% to avoid cytotoxicity.

-

Apical to Basolateral (A→B) Transport (Absorption):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add the 1-isomangostin hydrate working solution to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Collect a sample from the apical chamber at t=0 and t=120 min.

-

-

Basolateral to Apical (B→A) Transport (Efflux):

-

Reverse the process: add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

-

-

Sample Analysis: Quantify the concentration of 1-isomangostin in all samples using a validated LC-MS/MS method.[12][13]

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

-

Interpretation:

-

Papp (A→B) < 1 x 10⁻⁶ cm/s: Low predicted absorption.[11]

-

Papp (A→B) > 10 x 10⁻⁶ cm/s: High predicted absorption.

-

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

-

In Vitro Protocol: Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol: Liver Microsomal Stability Assay

-

Reagents: Pooled human or rat liver microsomes (HLM/RLM), NADPH regenerating system, 1-isomangostin hydrate.

-

Incubation:

-

Pre-incubate microsomes and 1-isomangostin (e.g., 1 µM final concentration) in buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Controls: Include reactions without NADPH (to assess non-enzymatic degradation) and a positive control compound with known metabolic stability.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to determine the percentage of 1-isomangostin remaining at each time point.

-

Data Analysis:

-

Plot the natural log of the percent remaining vs. time.

-

The slope of the linear portion of the curve equals the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

-

In Vitro Protocol: Plasma Protein Binding

Determines the fraction of the drug bound to plasma proteins, which influences its distribution and clearance. Only the unbound drug is free to exert pharmacological effects.

Protocol: Equilibrium Dialysis

-

Apparatus: Use a multi-well equilibrium dialysis plate with a semipermeable membrane (e.g., 10 kDa MWCO) separating two chambers.

-

Procedure:

-

Add plasma (human or rat) spiked with 1-isomangostin to one chamber (the plasma side).

-

Add an equal volume of protein-free buffer to the other chamber (the buffer side).

-

Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

-

Analysis: After incubation, take samples from both the plasma and buffer chambers. Determine the concentration of 1-isomangostin in each sample by LC-MS/MS.

-

Calculation:

-

Fraction unbound (fᵤ) = Concentration in buffer chamber / Concentration in plasma chamber.

-

Section 3: Definitive In Vivo Pharmacokinetic Studies